
3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid, also known by its IUPAC name 2-hydroxy-2’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylic acid, is a chemical compound with the molecular weight of 282.22 . It is commonly used in various industrial and medicinal applications.
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid is represented by the InChI code1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18/h1-7,18H,(H,19,20) . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carboxylic acid group through another phenyl ring. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid include a molecular weight of 282.22 . Unfortunately, specific details about its physical state, solubility, melting point, boiling point, and other properties are not available in the search results.Applications De Recherche Scientifique
Antimicrobial Properties
3-hydroxy benzoic acid and its derivatives exhibit a range of biological properties, including antimicrobial activity. A novel ester/hybrid derivative of 3-Hydroxy benzoic acid was synthesized and demonstrated potential antibacterial activity, indicating its usefulness in the development of new chemotherapeutic agents (Satpute et al., 2018).
Fluorescence Probes
The compound 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF), a derivative of 3-hydroxy benzoic acid, has been employed as a novel fluorescence probe. It has shown a selective and dose-dependent ability to produce a strongly fluorescent compound, fluorescein, upon reaction with highly reactive oxygen species, offering potential applications in various biological and chemical studies (Setsukinai et al., 2003).
Antioxidant Activity
Phenyl ether derivatives of 3-hydroxy benzoic acid isolated from the fungus Aspergillus carneus have shown strong antioxidant activity. One such compound demonstrated an IC50 value close to that of the positive control, ascorbic acid, indicating its potential in oxidative stress mitigation (Xu et al., 2017).
Complex Formation and Structural Analysis
3-hydroxy benzoic acid and its derivatives have been employed in the synthesis of metal complexes and coordination polymers. These compounds have been characterized through various techniques and have demonstrated interesting properties such as fluorescence emission and potential gas sensing capabilities (Rad et al., 2016).
Biosynthesis of Natural Products
3-hydroxy benzoic acid is a precursor in the biosynthesis of a large group of natural products, including naphthalenic and benzenic ansamycins and mitomycins. This process has been studied from molecular genetics, chemical, and biochemical perspectives, providing insights into the production of these significant compounds (Kang et al., 2012).
The applications of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid in scientific research are diverse, ranging from antimicrobial activity to its role in fluorescence probing and the biosynthesis of natural products. Its derivative compounds have shown promising results in various fields, underscoring the compound's versatility and potential in scientific studies.
Scientific Research Applications of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid
Antioxidant Activity
A study by (Xu et al., 2017) found that a derivative of 3-Hydroxy benzoic acid, isolated from the fungus Aspergillus carneus, showed strong antioxidant activity. This suggests potential applications of similar compounds in antioxidant research.
Antibacterial Activity
Research conducted by (Satpute et al., 2018) on 3-Hydroxy benzoic acid derivatives revealed their potent antibacterial properties. This indicates the potential of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid in developing new antibacterial agents.
Biosynthesis of Natural Products
The work of (Kang et al., 2012) covers the biosynthesis of natural products derived from 3-Hydroxy benzoic acid, highlighting its role in the production of a wide range of natural substances.
Gas Sensing Property
A study by (Rad et al., 2016) involving 4-Hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, a compound structurally related to 3-Hydroxy benzoic acid, investigated its application in gas sensing, indicating similar potential uses for 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid.
Fluorescence Probe for Hydroxyl Radical Monitoring
In the field of bioimaging, (Zhuang et al., 2014) developed a ratiometric fluorescence sensor using a molecule structurally related to 3-Hydroxy benzoic acid, which could be a promising area for 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid.
Propriétés
IUPAC Name |
3-hydroxy-4-[2-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18/h1-7,18H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUFXLXCXIQIER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691123 |
Source


|
| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261933-36-1 |
Source


|
| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

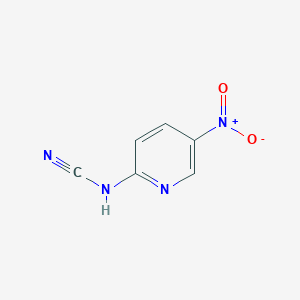
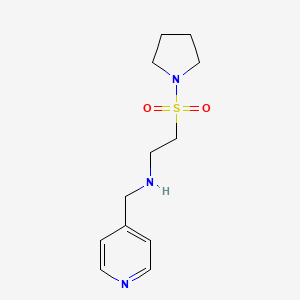
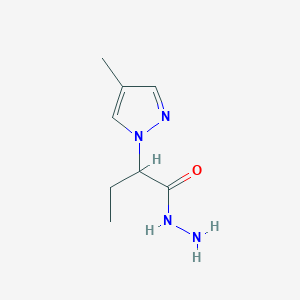
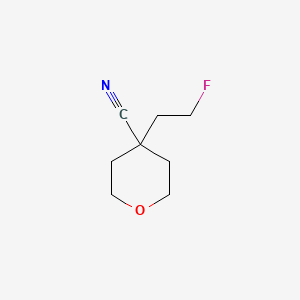



![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393707.png)



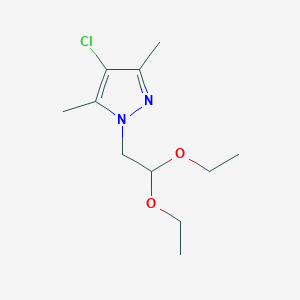
acetic acid](/img/structure/B1393714.png)
